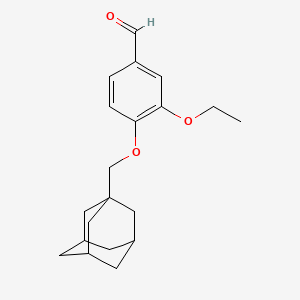

4-(1-Adamantylmethoxy)-3-ethoxybenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, 1-Adamantanemethanol reacts with 3,4,5,6-tetrafluorophthalonitrile to yield 3,4,5,6-tetra-(1-adamantylmethoxy)phthalonitrile .Molecular Structure Analysis

Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. With a formula C10H16, it is a cycloalkane and also the simplest diamondoid .Chemical Reactions Analysis

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Wissenschaftliche Forschungsanwendungen

Synthesis of Unsaturated Adamantane Derivatives

Unsaturated adamantane derivatives are of significant interest due to their high reactivity and potential as starting materials for various functional derivatives. “4-(1-Adamantylmethoxy)-3-ethoxybenzaldehyde” can be utilized in the synthesis of these compounds, which are valuable in creating monomers, thermally stable fuels, bioactive compounds, and pharmaceuticals .

Development of High-Energy Fuels and Oils

The compound’s structure allows for the development of high-energy fuels and oils. Its adamantane core contributes to the thermal stability and energy density of the fuels, making them suitable for advanced aerospace applications where performance and reliability are critical .

Pharmaceutical Applications

Adamantane derivatives, including “4-(1-Adamantylmethoxy)-3-ethoxybenzaldehyde”, have been explored for their pharmaceutical applications. They are used in the synthesis of drugs that exhibit antiviral, antibacterial, and antifungal properties, owing to the adamantane moiety’s ability to interact with biological systems .

Creation of Diamondoids

The compound serves as a precursor for the synthesis of higher diamond-like bulky polymers, known as diamondoids. These materials have unique properties such as high thermal conductivity, hardness, and electronic characteristics, making them suitable for nanotechnology and material science applications .

DNA Binding Studies

Research has shown that adamantane derivatives can influence the DNA binding of certain compounds. “4-(1-Adamantylmethoxy)-3-ethoxybenzaldehyde” may be used in studies to understand the binding affinity and interaction of small molecules with DNA, which is crucial in the development of new therapeutic agents .

Nanodiamond Applications

The unique structure of adamantane derivatives makes them suitable for creating and utilizing new materials based on natural and synthetic nanodiamonds. These applications include use in electronics, photonics, and as drug delivery systems due to their biocompatibility and ability to be functionalized .

Zukünftige Richtungen

Among the most important and promising lines of research in adamantane chemistry are those involving double-bonded adamantane derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Wirkmechanismus

Target of Action

Adamantane derivatives are known to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They often interact with various biological targets due to their unique structural, biological, and stimulus-responsive properties .

Mode of Action

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . These intermediates can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Adamantane derivatives are known to influence a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds . This can lead to the production of a variety of products incorporating diverse functional groups .

Pharmacokinetics

The pharmacokinetic properties of adamantane derivatives can be influenced by their unique structural properties .

Result of Action

Adamantane derivatives are known to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials, suggesting that they can induce a variety of molecular and cellular changes .

Action Environment

The unique structural, biological, and stimulus-responsive properties of adamantane derivatives suggest that they may be influenced by various environmental factors .

Eigenschaften

IUPAC Name |

4-(1-adamantylmethoxy)-3-ethoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-2-22-19-8-14(12-21)3-4-18(19)23-13-20-9-15-5-16(10-20)7-17(6-15)11-20/h3-4,8,12,15-17H,2,5-7,9-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEULDKIQKAPHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Dimethyl-3-[2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2954213.png)

![methyl 4-({[5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl]acetyl}amino)benzoate](/img/structure/B2954214.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2954218.png)

![N-[(4-Tert-butylphenyl)-cyanomethyl]-2-methylsulfonylpropanamide](/img/structure/B2954225.png)

![3-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxylic acid tert-butyl ester](/img/no-structure.png)

![1-(4-Chlorophenyl)-3-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)urea](/img/structure/B2954234.png)